Methanol, (dimethylamino)-

Vue d'ensemble

Description

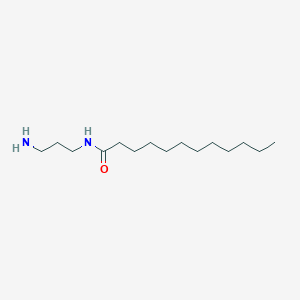

Methanol, (dimethylamino)-, also known as (dimethylamino)methanol, is a colorless liquid with an irritating odor . It is miscible with water and most organic solvents . It exhibits basic properties and can react with acids . It is primarily used as an intermediate in organic synthesis . It can also serve as a precursor for the synthesis of anion exchange materials and adsorbents . Additionally, it finds applications in the fields of dyes, pigments, pharmaceuticals, and pesticides .

Synthesis Analysis

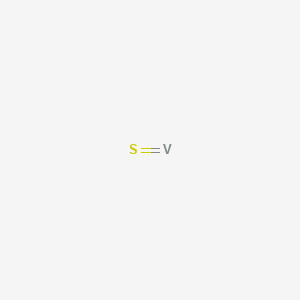

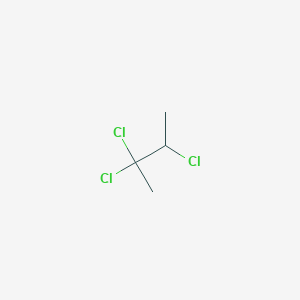

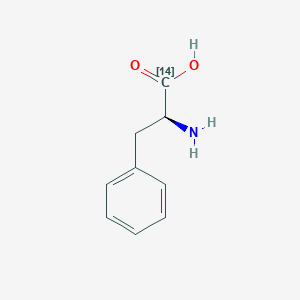

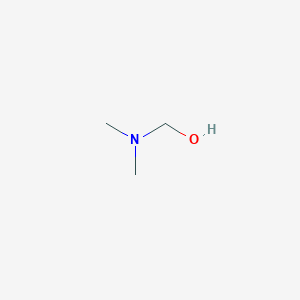

The synthesis of (dimethylamino)methanol can be achieved through the reaction of dimethylamine with formaldehyde . This reaction occurs under alkaline conditions, producing (dimethylamino)methanol and water . Other methods of methanol production have been explored, such as steam reforming of natural gas to form syngas, followed by catalytic conversion into methanol .Molecular Structure Analysis

The molecular formula of (dimethylamino)methanol is C3H9NO . Its molecular weight is 75.1097 . The IUPAC Standard InChI is InChI=1S/C3H9NO/c1-4(2)3-5/h5H,3H2,1-2H3 .Chemical Reactions Analysis

(dimethylamino)methanol can react with acids due to its basic nature . In the field of biomethanol production, methanotrophic microorganisms are being explored as a biological alternative for methanol production . These organisms possess inherent metabolic pathways for methanol production via biological methane oxidation or carbon dioxide reduction .Physical And Chemical Properties Analysis

(dimethylamino)methanol has a density of 0.906±0.06 g/cm3 (Predicted) and a boiling point of 87.8±23.0 °C (Predicted) . It is a colorless liquid with an irritating odor . It is miscible with water and most organic solvents .Applications De Recherche Scientifique

Proton Sponge Studies : A study on bis[1,8-bis(dimethylamino)naphth-2-yl]phenylmethanol and bis[1,8-bis(dimethylamino)naphth-2-yl]methanol explored their unique proton sponge properties, exhibiting fast interconversion of hydrogen chelates and temperature-driven dynamic behavior (Pozharskii et al., 2010).

Photocatalysis Applications : 1-(N,N-Dimethylamino)pyrene, in combination with methanol, was used as a chemical photocatalyst in organic reactions, demonstrating its potential in sustainable photocatalytic processes (Penner et al., 2012).

Hydrogenation of CO2 to Methanol : A tandem catalysis approach using dimethylamine and a homogeneous ruthenium complex was effective for converting CO2 to methanol under basic conditions (Rezayee et al., 2015).

Electrochemical Studies : Electro-oxidation of hexamethylmelamine, a compound with antitumoral activity, was studied in methanol, demonstrating the potential for methoxylation of the dimethylamino groups (Cariou et al., 1993).

Alternative Fuel Production : A computational study suggested a novel synthesis route for dimethyl ether from liquid methanol, highlighting its role in the envisaged "Methanol Economy" (Cassone et al., 2017).

Crystal Growth Research : The growth of trans-4′-(dimethylamino)-N-methyl-4-stilbazolium tosylate (DAST) crystals from methanol solutions was explored, focusing on nonlinear optical applications (Ruiz et al., 2008).

Solvation Studies : The solvation structure of 4-dimethylamino(benzonitrile) in a mixture of supercritical CO2 and methanol was analyzed, demonstrating how methanol stabilizes the intramolecular charge transfer state (Kometani et al., 2002).

X-ray Structure Analysis : X-ray crystallographic analysis of tris(2-(dimethylamino)phenyl)methanol salts showed how anions influence the hydrogen-bond structure of the organic cation (Zhang et al., 2015).

Reactivity with Weak Acids : Tetrakis(dimethylamino)ethylene's reaction with weak acids in methanol revealed insights into carbon-carbon bond cleavage and methoxyl substitution (Norris, 1972).

Fluorescence Studies : The fluorescence properties of (4-{(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dienyl}phenyl)methanol and its bioconjugates were examined, highlighting solvatochromic fluorescence and potential applications in protein environments (Singh & Darshi, 2004).

Safety And Hazards

(dimethylamino)methanol is a hazardous chemical. It can cause irritation when it comes into contact with the skin and eyes . It is also a flammable liquid and should be kept away from sources of ignition and high temperatures . During storage and handling, it should be kept away from oxidizing agents and acids to avoid dangerous reactions .

Orientations Futures

The shift to renewable methanol, derived from biomass or synthesized from green (renewable-based) hydrogen and CO2, could expand methanol’s use as a chemical feedstock and help to make industry and transport fuels carbon neutral . With the right policies, renewable methanol could become cost competitive by 2050 or earlier .

Propriétés

IUPAC Name |

dimethylaminomethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO/c1-4(2)3-5/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQKRYBXCYCKQLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065692 | |

| Record name | Methanol, (dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methanol, (dimethylamino)- | |

CAS RN |

14002-21-2 | |

| Record name | 1-(Dimethylamino)methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14002-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanol, 1-(dimethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014002212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanol, 1-(dimethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanol, (dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (dimethylamino)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.353 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.